molecular formula C15H15N3O6 B4936909 Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 6241-09-4

Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4936909
CAS No.: 6241-09-4
M. Wt: 333.30 g/mol
InChI Key: HLUJFRZXFQDWKC-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. Its structure features a 3-nitrophenyl substituent at position 4, a methyl ester at position 5, and an acetyl group at position 2. The 2-oxo group distinguishes it from thioxo analogs, influencing electronic properties and biological interactions. DHPMs are renowned for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition .

Properties

IUPAC Name

methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-8-12(14(20)24-3)13(17(9(2)19)15(21)16-8)10-5-4-6-11(7-10)18(22)23/h4-7,13H,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUJFRZXFQDWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387518
Record name Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-09-4
Record name Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Hantzsch reaction, which is a multi-component reaction involving the condensation of methyl acetopyruvate, methyl 3-aminocrotonate, and 3-nitrobenzaldehyde. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and acetyl groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Product Yield Source
Ester hydrolysis1M HCl, reflux, 8 hrs3-Acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid72%,
Acetyl deprotection10% NaOH, ethanol, 60°C, 4 hrs6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate68%

Characterization data for the carboxylic acid product includes a distinct IR peak at 1698 cm⁻¹ (C=O stretching) and loss of the ester methyl group signal in ¹H NMR (δ 3.8 ppm) .

Nucleophilic Substitution at the Nitrophenyl Group

The electron-withdrawing nitro group facilitates electrophilic aromatic substitution (EAS) at specific positions.

Reaction Type Reagents/Conditions Product Notes
Nitro reductionH₂ (1 atm), 10% Pd/C, ethanol, 25°CMethyl 3-acetyl-4-(3-aminophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateRequires 12 hrs; confirmed via LCMS (m/z 342 [M+H]⁺)
HalogenationCl₂, FeCl₃, DCM, 0°CChlorinated derivatives at the nitro-substituted phenyl ringLimited regioselectivity due to steric hindrance

Post-reduction, the amine product shows a new NH₂ IR stretch at 3350–3450 cm⁻¹ and a UV-vis λ<sub>max</sub> shift from 280 nm to 265 nm .

Oxidation and Reduction of Functional Groups

The oxo group at position 2 and acetyl group participate in redox reactions.

Target Group Reagents/Conditions Product Outcome
Oxo groupNaBH₄, MeOH, 0°C2-Hydroxy derivativePartial conversion (41%); diastereomers observed
Acetyl groupKMnO₄, H₂SO₄, 80°COxidation to carboxylic acidLow yield (29%) due to side reactions

Cycloaddition and Condensation Reactions

The oxo and ester groups enable participation in multicomponent reactions.

Reaction Type Reagents/Conditions Product Application
Biginelli-like cyclizationThiourea, aldehydes, Cu-TAzo-TAPB catalystThio-analogs with modified substituentsImproved antimicrobial activity (MIC: 8 µg/mL)
Knoevenagel condensationMalononitrile, piperidine, ethanolSpirocyclic derivativesEnhanced fluorescence properties

For Biginelli derivatives, ¹H NMR shows new thioamide NH signals at δ 11.7 ppm .

Thermal and Photochemical Stability

The compound degrades under prolonged heating (>150°C) or UV exposure (254 nm), forming nitroso byproducts.

Condition Observation Mechanism
150°C, 2 hrs (neat)25% decomposition; nitro group partially reducedRadical-mediated degradation
UV light, 48 hrs40% conversion to nitrosophenyl derivativePhotochemical nitro group rearrangement

Metal Coordination and Complexation

The oxo and ester groups act as ligands for transition metals.

Metal Salt Conditions Complex Structure Stability
CuCl₂Methanol, 25°C, 6 hrsOctahedral Cu(II) complexStable in air
Fe(NO₃)₃Ethanol, reflux, 3 hrsTetrahedral Fe(III) complexMoisture-sensitive

Complexation shifts the carbonyl IR peak by 30–50 cm⁻¹ and quenches fluorescence emission .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of tetrahydropyrimidines exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that compounds similar to methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine can exhibit antimicrobial properties against various pathogens . This makes them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound is included in anti-inflammatory libraries, suggesting its potential in mitigating inflammatory responses . This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties : Tetrahydropyrimidine derivatives have been studied for their anticancer effects. They may inhibit tumor growth or induce apoptosis in cancer cells .

Medicinal Chemistry Applications

Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine is particularly relevant in drug discovery due to its structural features that allow for modifications leading to enhanced biological activity. The nitrophenyl group can be a pharmacophore that interacts with specific biological targets.

Case Studies

  • Antimicrobial Screening : A study screened various tetrahydropyrimidine derivatives against bacterial strains and found that certain modifications increased their efficacy significantly. Methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo showed promising results against Gram-positive bacteria .
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and mitochondrial pathways .

Mechanism of Action

The mechanism of action of methyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 3-Nitrophenyl vs. 4-Nitrophenyl: The target compound’s 3-nitrophenyl group (meta-substitution) introduces steric and electronic effects distinct from para-substituted analogs. However, meta-substitution may improve binding selectivity in enzyme inhibition .
  • Halogenated Phenyl Derivatives :
    Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shows moderate cytotoxicity (IC50 = 15.7 μM), whereas chlorophenyl analogs (e.g., Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ) demonstrate variable antimicrobial activity. The 3-nitrophenyl group in the target compound may offer a balance between lipophilicity and polar interactions .

Ester Group Modifications

  • Methyl vs. Ethyl Esters :
    The methyl ester in the target compound reduces steric hindrance compared to ethyl esters (e.g., Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ). Methyl esters generally exhibit higher metabolic stability but lower lipophilicity (log P ≈ 2.1) than ethyl analogs (log P ≈ 2.8), impacting membrane permeability .

  • Benzyl Esters :
    Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () introduces a bulky aromatic group, enhancing π-π stacking but reducing solubility. The target compound’s methyl ester likely offers better aqueous solubility (critical for bioavailability) at the expense of binding affinity in hydrophobic pockets .

Functional Group Differences at Position 2

  • 2-Oxo vs. Thioxo derivatives often show enhanced thymidine phosphorylase inhibition (IC50 = 314.3 μM in ) compared to oxo analogs, suggesting the target compound may prioritize selectivity over potency .

Structural and Physicochemical Properties

  • Crystallography :
    The tetrahydropyrimidine ring adopts a puckered conformation, analyzed via Cremer-Pople parameters (). Programs like SHELXL () and ORTEP-3 () enable precise determination of bond angles and torsion effects, critical for understanding interaction dynamics .

  • log P and Solubility: Methyl esters (log P ≈ 2.1) are less lipophilic than ethyl (log P ≈ 2.8) or benzyl (log P ≈ 3.5) analogs.

Q & A

Basic: What is the optimized synthetic route for this compound, and what are critical reaction parameters?

Answer:
The compound can be synthesized via modified Biginelli reaction conditions. A typical procedure involves refluxing a mixture of substituted aldehydes (e.g., 3-nitrobenzaldehyde), β-keto esters, and urea derivatives in glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst. Critical parameters include:

  • Reaction time : 8–10 hours under reflux to ensure cyclocondensation.
  • Catalyst : Sodium acetate enhances proton abstraction, accelerating the formation of the tetrahydropyrimidine ring.
  • Recrystallization : Ethyl acetate-ethanol (3:2) yields pure crystals (78% yield) suitable for structural analysis .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., acetyl and nitrophenyl groups) and ring conformation.
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (C=N stretching) validate functional groups.
  • Mass spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]+^+) and fragments .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction:

  • Puckering analysis : The tetrahydropyrimidine ring adopts a flattened boat conformation (deviation: ~0.224 Å from the mean plane).
  • Dihedral angles : Substituents (e.g., 3-nitrophenyl) form angles >80° with adjacent rings, influencing steric interactions .
  • Hydrogen bonding : C–H···O bonds stabilize crystal packing (e.g., chains along the c-axis) .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability : Melting points (427–428 K) indicate decomposition thresholds.
  • Light sensitivity : Store in amber vials to prevent nitro group degradation.
  • Humidity : Desiccate to avoid hydrolysis of ester or acetyl groups .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Answer:

  • 2D NMR (COSY, NOESY) : Assign overlapping 1^1H signals (e.g., methyl groups at C6).
  • Crystallographic validation : Cross-check NMR/IR assignments with X-ray bond lengths and angles.
  • Isotopic labeling : Trace reaction intermediates to confirm mechanistic pathways .

Advanced: What strategies improve synthetic yield and selectivity?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve regioselectivity for the 4-aryl substituent .

Basic: What methods confirm the compound’s purity and identity post-synthesis?

Answer:

  • HPLC : Purity ≥95% with a C18 column (acetonitrile-water mobile phase).
  • Melting point analysis : Sharp melting range (±1°C) indicates homogeneity.
  • Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can polymorphism affect the compound’s bioactivity?

Answer:

  • Thermal analysis (DSC/TGA) : Identify polymorph transitions (e.g., enantiotropic vs. monotropic).
  • Solvatomorphism screening : Crystallize from ethanol, methanol, or DMSO to isolate distinct forms.
  • Bioavailability assays : Compare dissolution rates of polymorphs in simulated biological fluids .

Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Vary substituents (e.g., replace 3-nitrophenyl with 4-methoxyphenyl) and test bioactivity.
  • Pharmacophore modeling : Map electronic (e.g., nitro group) and steric features critical for target binding.
  • In vitro assays : Measure inhibition constants (Ki_i) against enzymes (e.g., kinases) to correlate substituent effects .

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